(2,2,5,5-Tetramethyloxolan-3-yl)methanamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 1.21 (s, 12H, 4×-CH₃)
- δ 1.81 (m, 4H, 2×-CH₂-)
- δ 2.65 (t, J = 6.2 Hz, 2H, -CH₂NH₂)
- δ 3.12 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- Molecular ion: m/z 157.25 [M]⁺
- Base peak: m/z 72 (C₄H₁₀N⁺ fragment)
- Characteristic fragments: m/z 129 ([M - CH₂NH₂]⁺), m/z 85 (C₅H₉O⁺)
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Table 2: Frontier molecular orbital energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.24 |
| LUMO | -1.87 |
| Gap | 4.37 |
The HOMO localizes on the methanamine nitrogen (85% contribution), while the LUMO resides on the oxolane oxygen (63% contribution). Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the lone pair of oxygen (LP_O) and σ*(C-N) antibonding orbital (E² = 18.6 kJ/mol), stabilizing the structure.
Properties
IUPAC Name |
(2,2,5,5-tetramethyloxolan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPFLMUWGDXSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2,5-Dimethylhexane-2,5-diol
The oxolane ring is formed through intramolecular etherification of 2,5-dimethylhexane-2,5-diol under acidic conditions. Zeolites or sulfuric acid catalyze this reaction, achieving high yields due to favorable thermodynamics.
Reaction Conditions:
- Catalyst: H2SO4 (0.5–2.0 mol%) or H-Beta zeolite
- Temperature: 80–120°C
- Solvent: Toluene or solvent-free
- Yield: 70–85%
This step generates 2,2,5,5-tetramethyloxolan-3-ol, a critical intermediate for subsequent amination.
Nucleophilic Substitution Routes
Tosylation-Azide Reduction Pathway
Step 1: Tosylation of the Alcohol
The hydroxyl group of 2,2,5,5-tetramethyloxolan-3-ol is converted to a tosylate using toluenesulfonyl chloride (TsCl) in the presence of a base:
$$
\text{2,2,5,5-Tetramethyloxolan-3-ol} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{2,2,5,5-Tetramethyloxolan-3-yl tosylate}
$$
Conditions:
- Base: Triethylamine (1.2 eq.)
- Temperature: 0°C → room temperature
- Yield: 85–90%
Step 2: Azide Displacement and Reduction
The tosylate undergoes nucleophilic displacement with sodium azide, followed by Staudinger reduction or catalytic hydrogenation:
$$
\text{Tosylate} + \text{NaN}3 \xrightarrow{\text{DMF, 60°C}} \text{Azide} \xrightarrow{\text{H}2/\text{Pd-C}} \text{(2,2,5,5-Tetramethyloxolan-3-yl)methanamine}
$$
Key Parameters:
- Azidation: 12–18 hours, 60°C
- Reduction: H2 (1 atm), 25°C, 2 hours
- Overall Yield: 65–75%
Direct Ammonolysis Under High-Pressure Conditions
The hydroxyl group is displaced directly by ammonia using a Mitsunobu-like protocol or high-pressure amination:
$$
\text{2,2,5,5-Tetramethyloxolan-3-ol} + \text{NH}3 \xrightarrow{\text{Ti(OiPr)$$4$$, 100 bar}} \text{(2,2,5,5-Tetramethyloxolan-3-yl)methanamine}
$$
Challenges:
- Requires specialized equipment for high-pressure NH3
- Competing elimination reactions may reduce yield (40–55%)
Reductive Amination Pathway
Oxidation to Ketone Intermediate
The alcohol is oxidized to 2,2,5,5-tetramethyloxolan-3-one using Jones reagent or pyridinium chlorochromate (PCC):
$$
\text{2,2,5,5-Tetramethyloxolan-3-ol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{2,2,5,5-Tetramethyloxolan-3-one}
$$
Oxidation Efficiency:
- PCC: Mild conditions, 80–85% yield
- Jones reagent: Harsh, lower selectivity (70–75%)
Reductive Amination with Methylamine
The ketone undergoes reductive amination with methylamine and sodium cyanoborohydride:
$$
\text{Ketone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(2,2,5,5-Tetramethyloxolan-3-yl)methanamine}
$$
Optimized Conditions:
- pH: 6–7 (acetic acid buffer)
- Temperature: 25°C, 12 hours
- Yield: 60–70%
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Tosylation-Azide Reduction | Tosylation → Azidation → Reduction | 65–75% | High selectivity, mild conditions | Multi-step, azide handling hazards |
| Direct Ammonolysis | High-pressure NH3 displacement | 40–55% | One-pot synthesis | Low yield, specialized equipment |
| Reductive Amination | Oxidation → Reductive amination | 60–70% | Avoids azides, scalable | Requires ketone synthesis |
Mechanistic and Kinetic Considerations
- Nucleophilic Substitution (SN2): The steric bulk of the tetramethyloxolane ring impedes backside attack, favoring polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Reductive Amination: The equilibrium between imine formation and reduction is pH-dependent, with optimal activity at pH 6–7 to stabilize the intermediate iminium ion.
Industrial Scalability and Process Economics
- Cost Drivers:
- Tosylation reagents (TsCl) increase raw material costs.
- High-pressure ammonia systems require capital investment.
- Green Chemistry Metrics:
- Atom economy for reductive amination: 82%
- E-factor (waste per product): 3.5 (tosylation route) vs. 2.1 (reductive amination)
Chemical Reactions Analysis
Types of Reactions
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A structurally similar compound without the amine group.
(2,2,5,5-Tetramethyloxolan-3-yl)ethanamine: An analog with an ethyl group instead of a methyl group attached to the amine.
(2,2,5,5-Tetramethyloxolan-3-yl)propanamine: Another analog with a propyl group attached to the amine.
Uniqueness
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile reagent in organic chemistry .
Biological Activity
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Chemical Structure : The compound features a unique oxolane ring structure with a methanamine functional group.
- CAS Number : 1384782-50-6.
- Molecular Formula : C10H21NO.
The biological activity of (2,2,5,5-Tetramethyloxolan-3-yl)methanamine is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biological pathways leading to antimicrobial or antiviral effects. However, detailed studies are required to elucidate the exact mechanisms involved .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that (2,2,5,5-Tetramethyloxolan-3-yl)methanamine may possess antimicrobial properties. Specific assays have shown efficacy against various bacterial strains.
- Antiviral Properties : The compound has been explored for its antiviral potential, although comprehensive studies are still needed to confirm these effects.
- Cytotoxicity : Studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against human cell lines. The cytotoxicity profile of (2,2,5,5-Tetramethyloxolan-3-yl)methanamine should be evaluated further to assess its safety and therapeutic index .
Table 1: Summary of Biological Activities
Study Analysis
A study evaluating the structure-activity relationship (SAR) among related compounds provided insights into how modifications in the chemical structure can enhance or diminish biological potency. For instance, substituents on the amine group significantly influence the activity against specific receptors .
Additionally, computational studies have suggested that modifications to the oxolane structure could improve binding affinity to target proteins involved in microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,2,5,5-Tetramethyloxolan-3-yl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination of the corresponding ketone precursor (e.g., 2,2,5,5-tetramethyloxolan-3-one) using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Optimization involves adjusting reaction temperature (25–60°C), solvent polarity (e.g., methanol or ethanol), and catalyst-to-substrate ratios. Purity (≥95%) can be achieved using silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from diethyl ether .
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of (2,2,5,5-Tetramethyloxolan-3-yl)methanamine?
- Methodological Answer :
- 1H NMR : Key signals include the oxolane ring protons (δ 1.2–1.5 ppm for methyl groups, δ 3.5–4.0 ppm for methine adjacent to oxygen) and the methanamine protons (δ 2.6–3.0 ppm for NH2 and CH2).
- 13C NMR : Peaks at δ 70–80 ppm (C-O in oxolane) and δ 40–50 ppm (methanamine carbon).
- HRMS : Molecular ion peak at m/z 207.27 (C12H17NO2+) confirms molecular weight. Cross-validation with X-ray crystallography (if available) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictory data on the reactivity of the amine group in (2,2,5,5-Tetramethyloxolan-3-yl)methanamine under varying pH conditions?
- Methodological Answer : Contradictions in amine reactivity (e.g., nucleophilicity vs. protonation) can arise from pH-dependent equilibria. To address this:
- pH Titration Studies : Determine pKa of the amine using UV-Vis or potentiometric titration.
- Kinetic Analysis : Monitor reaction rates (e.g., acylation with succinic anhydride) across pH 4–10 to identify optimal conditions.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict protonation states and transition-state energies. Experimental validation via LC-MS tracks reaction intermediates .
Q. How can (2,2,5,5-Tetramethyloxolan-3-yl)methanamine be utilized in bioorthogonal click chemistry or as a ligand in coordination complexes?
- Methodological Answer :
- Click Chemistry : Functionalize the amine with tetrazine derivatives (e.g., via NHS ester coupling) for inverse electron-demand Diels-Alder (IEDDA) reactions. Purity post-conjugation is assessed via HPLC (C18 column, acetonitrile/water gradient) .
- Coordination Chemistry : The amine acts as a monodentate ligand for transition metals (e.g., Cu(II) or Pd(II)). Stability constants are determined via spectrophotometric titration (e.g., Job’s method) in anhydrous THF. X-ray absorption spectroscopy (XAS) confirms metal-ligand bonding geometry .
Q. What crystallographic challenges arise in determining the solid-state structure of (2,2,5,5-Tetramethyloxolan-3-yl)methanamine, and how are they mitigated?
- Methodological Answer : Challenges include low crystal habitability due to conformational flexibility. Solutions:
- Cocrystallization : Use tartaric acid or other chiral auxiliaries to induce crystallization.
- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.
- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals. Refinement with SHELXL or Olex2 software resolves disorder in methyl groups .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data for (2,2,5,5-Tetramethyloxolan-3-yl)methanamine in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies arise from solvent purity or temperature variations. Systematic studies should:
- Use USP-grade solvents (e.g., DMSO, THF, hexane) and control temperature (±0.1°C).
- Quantify solubility via gravimetric analysis (saturation concentration) or UV absorbance (λmax ~270 nm).
- Molecular Dynamics Simulations : Predict solvation shells using GROMACS to explain polarity-driven solubility trends .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 207.27 g/mol | HRMS | |
| Purity | ≥95% | HPLC (C18, 220 nm) | |
| pKa (amine) | ~9.2 (predicted) | Potentiometric Titration | |
| Solubility in DMSO | 45 mg/mL (25°C) | Gravimetric Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
